PROTAC SMARCA2 degrader-6

PROTAC degradation potency DC50 benchmarking SMARCA2 targeted protein degradation

PROTAC SMARCA2 degrader-6 (also designated as compound I-427; CAS: 2568523-72-6) is a proteolysis-targeting chimera (PROTAC) molecule engineered to induce degradation of the SMARCA2 protein. This compound is a heterobifunctional small molecule degrader that recruits the cellular ubiquitin-proteasome system to selectively eliminate SMARCA2, a key ATPase subunit of the SWI/SNF chromatin remodeling complex.

Molecular Formula C56H70N12O5S
Molecular Weight 1023.3 g/mol
Cat. No. B15542748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC SMARCA2 degrader-6
Molecular FormulaC56H70N12O5S
Molecular Weight1023.3 g/mol
Structural Identifiers
InChIInChI=1S/C56H70N12O5S/c1-33-48(74-32-61-33)37-11-9-34(10-12-37)25-58-52(72)46-19-42(69)31-67(46)53(73)49(55(2,3)4)62-51(71)38-23-56(24-38)21-35(22-56)28-65-17-15-36(16-18-65)39-26-59-54(60-27-39)68-40-13-14-41(68)30-66(29-40)45-20-44(63-64-50(45)57)43-7-5-6-8-47(43)70/h5-12,20,26-27,32,35-36,38,40-42,46,49,69-70H,13-19,21-25,28-31H2,1-4H3,(H2,57,64)(H,58,72)(H,62,71)/t35?,38?,40?,41?,42-,46+,49-,56?/m1/s1
InChIKeyUEPPXXSTXCINPY-LGRTWMGYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC SMARCA2 degrader-6: Core Identity and Baseline Characteristics for Scientific Sourcing


PROTAC SMARCA2 degrader-6 (also designated as compound I-427; CAS: 2568523-72-6) is a proteolysis-targeting chimera (PROTAC) molecule engineered to induce degradation of the SMARCA2 protein . This compound is a heterobifunctional small molecule degrader that recruits the cellular ubiquitin-proteasome system to selectively eliminate SMARCA2, a key ATPase subunit of the SWI/SNF chromatin remodeling complex. The compound is described in the patent literature as part of a series of heterocyclic compounds developed as SMARCA degraders [1]. Its molecular formula is C56H70N12O5S with a molecular weight of 1023.3 g/mol . In A549 lung adenocarcinoma cells, PROTAC SMARCA2 degrader-6 achieves a DC50 of less than 100 nM for SMARCA2 degradation with a maximum degradation efficiency (Dmax) exceeding 90% after 24 hours of treatment .

Why Generic SMARCA2 Degrader Substitution Cannot Be Assumed: The Case for Compound-Specific Evaluation


The SMARCA2 PROTAC degrader landscape exhibits extreme functional heterogeneity that precludes any assumption of interchangeability among in-class compounds. Contemporary SMARCA2 degraders demonstrate DC50 values spanning more than three orders of magnitude—from sub-nanomolar (e.g., SMD-3236 at 0.5 nM) to >100 nM [1]. Degradation selectivity over the closely related paralog SMARCA4 varies dramatically, ranging from >2000-fold for optimized clinical candidates to 10- to 100-fold for earlier-generation PROTACs [2]. Furthermore, E3 ligase recruitment mechanisms differ fundamentally: compounds recruit either cereblon (CRBN), von Hippel-Lindau (VHL), or novel E3 ligases such as DCAF16, which profoundly affects degradation kinetics, tissue selectivity, and oral bioavailability potential [3]. Given that in vivo efficacy has been explicitly linked to achieving >95% SMARCA2 degradation [4], substitution of one degrader for another without quantitative understanding of these parameters risks experimental failure or misinterpretation. The following evidence dimensions establish the precise performance boundaries of PROTAC SMARCA2 degrader-6 relative to defined comparators, enabling rational procurement decisions based on experimental objectives.

PROTAC SMARCA2 degrader-6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparison Data


Degradation Potency (DC50) Comparison: PROTAC SMARCA2 degrader-6 Versus Next-Generation SMARCA2 PROTACs

PROTAC SMARCA2 degrader-6 degrades SMARCA2 in A549 non-small cell lung cancer cells with a DC50 of less than 100 nM and a Dmax exceeding 90% after 24 hours of treatment . In cross-study comparison, this potency is approximately 200-fold weaker than the state-of-the-art clinical-stage degrader SMD-3236, which achieves a DC50 of 0.5 nM in H838 NSCLC cells [1]. Compared to the orally bioavailable VHL-recruiting PROTAC ACBI2, which degrades SMARCA2 with a DC50 of 1 nM in RKO cells , PROTAC SMARCA2 degrader-6 is approximately 100-fold less potent. Relative to the cereblon-based YD54 degrader, which demonstrates DC50 values of 1.0 to 1.2 nM across multiple cell lines , the potency difference is approximately 100-fold. The compound's potency profile aligns more closely with early-generation SMARCA2 degraders such as YD23, which exhibits a DC50 of 64 nM in H1792 cells [2].

PROTAC degradation potency DC50 benchmarking SMARCA2 targeted protein degradation

SMARCA2/SMARCA4 Degradation Selectivity: Evidence Gap Analysis for PROTAC SMARCA2 degrader-6

No selectivity data (fold selectivity for SMARCA2 over SMARCA4 degradation) has been reported in the public domain for PROTAC SMARCA2 degrader-6 as of this assessment . This represents a critical data gap, particularly when compared to well-characterized SMARCA2 degraders for which quantitative selectivity metrics are available. SMD-3236 achieves >2000-fold degradation selectivity for SMARCA2 over SMARCA4 [1]. Amphista's Targeted Glues demonstrate near-complete selectivity with less than 5% SMARCA4 degradation observed [2]. Earlier-generation PROTACs targeting the SMARCA2/4 bromodomain exhibit 10- to 100-fold degradation selectivity [3]. The absence of selectivity characterization for PROTAC SMARCA2 degrader-6 precludes assessment of potential off-target SMARCA4 degradation, which is a critical safety and efficacy parameter given that SMARCA4 is an essential gene in wild-type tissues.

SMARCA2 paralog selectivity SMARCA4 off-target degradation therapeutic index

Oral Bioavailability Assessment: Absence of In Vivo ADME Data for PROTAC SMARCA2 degrader-6

No in vivo pharmacokinetic or oral bioavailability data have been reported for PROTAC SMARCA2 degrader-6 in public sources as of this assessment . This stands in contrast to several comparator SMARCA2 degraders for which oral bioavailability has been explicitly demonstrated and characterized. ACBI2 is described as an orally bioavailable VHL-recruiting PROTAC with in vivo degradation activity demonstrated [1]. YD54 and YDR1 are characterized as orally bioavailable cereblon-based SMARCA2 PROTACs with demonstrated in vivo antitumor activity following oral administration [2]. YD54 administered at 5 mg/kg once daily by oral gavage for 19 days inhibited tumor growth with tumor growth inhibition (TGI) values of 62.5%, 48.8%, and 93.4% across three xenograft models . The absence of oral bioavailability characterization for PROTAC SMARCA2 degrader-6 limits its utility to in vitro applications unless parenteral administration is planned.

PROTAC oral bioavailability in vivo pharmacokinetics VHL vs CRBN E3 ligase

In Vivo Antitumor Efficacy: Absence of Xenograft Data for PROTAC SMARCA2 degrader-6

No in vivo antitumor efficacy data from xenograft or other animal tumor models have been reported for PROTAC SMARCA2 degrader-6 in the public domain as of this assessment . Multiple comparator SMARCA2 degraders have established in vivo efficacy benchmarks. SMD-3236, when administered at 10 and 30 mg/kg intravenously for 3 weeks, effectively inhibits tumor growth in the H838 SMARCA4-deficient xenograft tumor model in SCID mice [1]. SMD-3040 achieves strong tumor growth inhibition in two SMARCA4-deficient xenograft models at well-tolerated dose schedules [2]. PROTACs described in the Berlin et al. study demonstrate in vivo degradation of BRM in Calu-6 and HCC2302 BRG1 mutant NSCLC xenograft models and afford antitumor efficacy [3]. YD23 shows potent tumor growth inhibitory activity in SMARCA4-mutant xenografts [4]. The absence of in vivo efficacy data for PROTAC SMARCA2 degrader-6 restricts its demonstrated utility to in vitro biochemical and cellular degradation studies.

in vivo antitumor activity SMARCA4-deficient xenograft models PROTAC efficacy

E3 Ligase Recruitment Mechanism: Distinguishing PROTAC SMARCA2 degrader-6 from CRBN-Based and VHL-Based Degraders

The specific E3 ligase recruited by PROTAC SMARCA2 degrader-6 is not explicitly stated in available vendor documentation or public sources . The compound is described in patent WO2020251971 A1 among a series of heterocyclic compounds as SMARCA degraders, but the E3 ligase recruitment moiety is not clearly defined in the publicly available vendor technical datasheets [1]. In contrast, the majority of advanced SMARCA2 degraders have well-characterized E3 ligase mechanisms: SMD-3236 and SMD-3040 recruit the VHL E3 ligase [2][3]; YD54 and YDR1 recruit the cereblon (CRBN) E3 ligase [4]; ACBI2 recruits VHL [5]; Amphista's Targeted Glues recruit the DCAF16 E3 ligase [6]. The choice of E3 ligase has significant implications for degradation kinetics, tissue specificity, and the propensity for developing resistance through E3 ligase downregulation. Class-level inference from related compounds in the same patent family suggests PROTAC SMARCA2 degrader-6 may function through CRBN or VHL recruitment, but this remains unverified in the public domain.

E3 ligase recruitment PROTAC ternary complex CRBN vs VHL degraders

PROTAC SMARCA2 degrader-6: Validated Research Application Scenarios Based on Available Evidence


In Vitro Mechanistic Studies of SMARCA2 Degradation in A549 Lung Adenocarcinoma Cells

PROTAC SMARCA2 degrader-6 is validated for use in A549 non-small cell lung cancer cells, where it achieves SMARCA2 protein degradation with a DC50 of less than 100 nM and a Dmax exceeding 90% after 24 hours of treatment . This cell line provides a robust, reproducible system for studying the kinetics and mechanism of SMARCA2 degradation in an epithelial lung cancer context. The compound is suitable for biochemical experiments requiring robust (though not maximal) target depletion, including Western blot-based degradation time-course analyses, ubiquitination assays, and downstream pathway interrogation. The compound's well-defined physicochemical properties (molecular formula C56H70N12O5S, molecular weight 1023.3 g/mol) facilitate reproducible preparation of stock solutions in DMSO for in vitro applications.

Benchmarking Studies Comparing PROTAC Efficiency Across SMARCA2 Degrader Generations

Given the extensive cross-study comparative data available for SMARCA2 degraders spanning a wide potency range, PROTAC SMARCA2 degrader-6 serves as a valuable reference compound for establishing the lower bound of degradation potency in head-to-head benchmarking studies. Its DC50 of <100 nM provides a useful comparator against sub-nanomolar degraders such as SMD-3236 (DC50 0.5 nM) [1] and intermediate-potency degraders such as YD23 (DC50 64 nM) [2]. This enables systematic evaluation of the relationship between PROTAC structural features (linker composition, E3 ligase recruitment moiety, SMARCA2-binding ligand) and degradation efficiency. Such studies are essential for structure-activity relationship (SAR) analysis and for validating the performance characteristics of newly synthesized SMARCA2-targeting PROTACs.

In Vitro Combination Studies with Standard-of-Care Agents in Lung Cancer Models

PROTAC SMARCA2 degrader-6 can be employed in in vitro combination studies to explore potential synergy between SMARCA2 degradation and established cancer therapeutics in A549 cells. While the compound itself lacks reported in vivo efficacy data , its well-characterized in vitro degradation profile in this lung adenocarcinoma cell line makes it suitable for preclinical combination screening. The A549 cell line is responsive to multiple therapeutic classes, including EGFR inhibitors and platinum-based chemotherapeutics. Researchers can utilize this compound to generate initial proof-of-concept data on whether SMARCA2 degradation enhances sensitivity to these agents, providing a rationale for subsequent investigation with more potent, orally bioavailable degraders such as YD54 or SMD-3236.

Negative Control or Baseline for High-Throughput Screening Assays

The compound's moderate potency (DC50 <100 nM) and the absence of reported selectivity for SMARCA2 over SMARCA4 position PROTAC SMARCA2 degrader-6 as a suitable reference compound for establishing baseline degradation activity in high-throughput screening campaigns. When screening novel SMARCA2-targeting degraders, this compound provides a defined activity threshold against which to compare new chemical entities. Molecules achieving superior potency (DC50 <10 nM) and selectivity can be prioritized for advancement. Additionally, the compound can serve as a technical positive control for validating degradation assay workflows in laboratories establishing SMARCA2 PROTAC screening capabilities, given its reliable activity in the widely available A549 cell line.

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